Medetomidine Impurity 10 is a chemical compound that arises during the synthesis of medetomidine, a potent sedative and analgesic agent primarily used in veterinary medicine. Understanding this impurity is crucial for ensuring the quality and efficacy of medetomidine formulations. Medetomidine itself is classified as an alpha-2 adrenergic agonist, which means it selectively binds to alpha-2 adrenergic receptors, leading to sedation and analgesia.
Medetomidine Impurity 10 is typically generated as a byproduct during the synthesis of medetomidine. The identification and characterization of such impurities are essential for pharmaceutical quality control and regulatory compliance.
The compound falls under the category of pharmaceutical impurities, specifically those related to sedative agents. It is important for researchers and manufacturers to monitor such impurities to maintain the safety and effectiveness of therapeutic products.
The synthesis of Medetomidine Impurity 10 can involve various chemical reactions, often starting from simpler precursors. A common synthetic route includes:
The synthesis may also utilize Grignard reagents for nucleophilic additions, followed by oxidation and reduction steps to achieve the desired structure. The synthetic routes are often optimized for yield and purity, considering factors such as reaction time, temperature, and reagent concentrations.
Medetomidine Impurity 10 shares a structural similarity with medetomidine but has distinct functional groups or configurations that differentiate it from the parent compound. The exact molecular structure can be elucidated using techniques like nuclear magnetic resonance spectroscopy or mass spectrometry.
Medetomidine Impurity 10 can participate in several chemical reactions:
Reagents such as acetonitrile or methanol may be used in these reactions, depending on the desired transformation. The conditions (temperature, pressure) must be carefully controlled to optimize yields.
While specific information on Medetomidine Impurity 10's mechanism of action is limited, it is known that medetomidine functions as a selective alpha-2 adrenergic receptor agonist. This mechanism leads to decreased norepinephrine release, resulting in sedation and analgesia.
The pharmacological profile can be inferred from studies conducted on medetomidine, which indicate that binding affinity to alpha-2 receptors plays a crucial role in its effects.
Medetomidine Impurity 10 has several scientific uses:
Medetomidine Impurity 10 is unambiguously identified as 4-(1-(2,5-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride (chemical formula: C₁₃H₁₆N₂·HCl, molecular weight: 236.74 g/mol for the hydrochloride salt) [1] [3] [9]. Its structural characterization employs advanced spectroscopic techniques:
Table 1: Spectroscopic Signatures of Medetomidine Impurity 10
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.28 (s, 3H), δ 2.32 (s, 3H) | Methyl groups on benzene ring |
δ 5.15 (q, 1H) | Methine proton (-CH(CH₃)-) | |
δ 7.05–7.25 (m, 3H) | Aromatic protons | |
δ 9.20 (s, 1H) | Imidazole N-H | |
¹³C NMR | δ 20.1, 20.9 | Aromatic -CH₃ |
δ 45.8 | Methine carbon (-CH(CH₃)-) | |
δ 135.8, 139.2 | Imidazolyl carbons | |
FTIR | 3150 cm⁻¹ (broad) | N-H stretch (imidazolium) |
1605 cm⁻¹ | C=N stretch (imidazole ring) | |
MS | m/z 200.3 [M]⁺ | Molecular ion (free base) |
Medetomidine (C₁₃H₁₆N₂) and its Impurity 10 share core structural motifs but differ critically in the position of methyl substituents on the benzene ring. While Medetomidine features 2,3-dimethylphenyl substitution, Impurity 10 contains a 2,5-dimethylphenyl group [1] [2] [9]. This positional isomerism alters physicochemical properties:
Table 2: Structural and Functional Comparison with Key Medetomidine-Related Compounds
Compound | Chemical Structure | CAS No. | Molecular Weight | Key Distinguishing Feature |
---|---|---|---|---|
Medetomidine (Parent) | 5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole | 86347-14-0 | 200.28 | 2,3-dimethylphenyl substitution |
Medetomidine Impurity 10 | 4-[1-(2,5-Dimethylphenyl)ethyl]-1H-imidazole | Not Available | 200.28 | 2,5-dimethylphenyl substitution |
4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole | 4-[1-(3,4-Dimethylphenyl)ethyl]-1H-imidazole | 2240179-62-6 | 200.28 | 3,4-dimethylphenyl substitution |
Levomedetomidine | (R)-4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole | 119717-21-4 | 200.28 | Chiral R-configuration |
Medetomidine Impurity 10 is achiral due to its symmetric 2,5-dimethylphenyl group, which lacks a stereogenic center. This contrasts sharply with Medetomidine, a racemic mixture of chiral enantiomers (dexmedetomidine and levomedetomidine) [7] [9]. Key aspects of isomeric differentiation include:
Table 3: Differentiation of Medetomidine Isomers
Isomer Type | Structural Basis | Analytical Separation Method | Origin in Synthesis |
---|---|---|---|
Enantiomers | Chiral center at benzylic carbon | Chiral HPLC (e.g., amylose columns) | Racemization during synthesis |
Regioisomers (e.g., Impurity 10) | Methyl group position (2,5- vs. 2,3-) | Reversed-phase UPLC/HPLC | Friedel-Crafts alkylation side reactions |
Degradation Impurities | Oxidative/hydrolytic modifications | LC-MS/MS | Storage or formulation instability |
ConclusionMedetomidine Impurity 10 exemplifies how regioisomerism—distinct from chirality—impacts pharmaceutical impurity profiles. Its structural elucidation via NMR, FTIR, and MS confirms a 2,5-dimethylphenyl configuration, differentiating it from the parent drug’s 2,3-dimethyl layout and enantiomeric impurities. Robust analytical controls are essential to monitor this impurity during Medetomidine manufacturing, ensuring compliance with ICH guidelines on pharmaceutical impurities [2] [4] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1